molecular formula C10H13BrClNO B13211928 1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol

1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol

Cat. No.: B13211928
M. Wt: 278.57 g/mol
InChI Key: IBZJWSXJYNZUSE-UHFFFAOYSA-N
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Description

1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 2-bromo-4-chlorobenzylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the opening of the epoxide ring and subsequent formation of the amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the amino group to a primary amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used to replace the halogen atoms.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines or dehalogenated products.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethanol: Similar structure but with an ethanol backbone.

    1-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol: Similar structure but with a butanol backbone.

    1-{[(2-Bromo-4-chlorophenyl)methyl]amino}pentan-2-ol: Similar structure but with a pentanol backbone.

Uniqueness

1-{[(2-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol is unique due to its specific combination of bromine and chlorine substituents on the phenyl ring and the propanol backbone. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

1-[(2-bromo-4-chlorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H13BrClNO/c1-7(14)5-13-6-8-2-3-9(12)4-10(8)11/h2-4,7,13-14H,5-6H2,1H3

InChI Key

IBZJWSXJYNZUSE-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C=C(C=C1)Cl)Br)O

Origin of Product

United States

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